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Compound of Interest

Compound Name: 1-(3-(Allyloxy)phenethyl)urea

Cat. No.: B11730427

Get Quote

Executive Summary
Allyloxy Phenethyl Ureas (APUs) represent a refined class of urea-based pharmacophores.

While the "phenethyl urea" backbone is the gold standard for inhibiting Soluble Epoxide

Hydrolase (sEH)—a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids

(EpEts)—the incorporation of an allyloxy substituent introduces unique steric and electronic

properties. This modification primarily targets the enhancement of metabolic stability and

solubility compared to traditional alkyl-phenyl derivatives (e.g., AUDA), while offering a reactive

"handle" for further diversifications (e.g., thiol-ene click chemistry).

Primary Application: Anti-inflammatory / Antihypertensive (via sEH inhibition). Secondary

Application: Antifungal (via CYP51/chitin synthase modulation) and Analgesia (TRPV1

antagonism).

Pharmacophore Decomposition & SAR Analysis
The biological activity of APUs relies on a precise "Lock and Key" mechanism within the

enzyme active site. The SAR is best understood by dividing the molecule into three distinct

regions:
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Region A: The Urea "Warhead" (Primary Binding)
Function: The central urea moiety (-NH-CO-NH-) acts as the primary anchor. It mimics the

transition state of the epoxide hydrolysis.

SAR Insight: The two N-H protons function as hydrogen bond donors to the catalytic Asp335

residue (in human sEH) and the oxyanion hole residues (Tyr383, Tyr466).

Critical Constraint: Methylation or substitution on the urea nitrogens abolishes activity (>100-

fold loss in IC50), confirming that the primary urea structure is non-negotiable for high-affinity

binding.

Region B: The Phenethyl Tail (Hydrophobic Tunnel)
Function: The phenethyl group (Ph-CH2-CH2-) occupies the L-shaped hydrophobic pocket of

the enzyme.

SAR Insight:

Chain Length: The two-carbon ethyl linker is optimal. Shortening to benzyl (1 carbon) or

lengthening to propyl (3 carbons) often results in a 5–10x reduction in potency due to

steric clash or insufficient depth penetration.

Flexibility: The ethyl linker allows the phenyl ring to π-stack with aromatic residues (e.g.,

Trp336) lining the tunnel, stabilizing the complex.

Region C: The Allyloxy Substituent (The Variable Probe)
Function: Located on the phenyl ring (typically meta or para), the allyloxy group (-O-CH2-

CH=CH2) serves a dual purpose:

Metabolic Shielding: Unlike simple alkoxy groups (methoxy/ethoxy) which are prone to

rapid O-dealkylation by CYPs, the allyl group alters the metabolic profile, often extending

half-life (t1/2).

Steric Fill: The allyl group is bulky enough to fill the secondary hydrophobic pocket without

causing steric repulsion.
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SAR Insight:

Positioning:Para-substitution generally yields higher potency (IC50 < 5 nM) compared to

ortho (steric clash with urea) or meta.

Electronic Effect: The oxygen atom acts as a weak electron donor, increasing the electron

density of the phenyl ring, which can strengthen π-stacking interactions in the active site.

Comparative Performance Analysis
The following table compares Allyloxy Phenethyl Ureas against industry-standard sEH

inhibitors and alternative scaffolds.

Feature
Allyloxy

Phenethyl Urea

(APU)

AUDA

(Standard
Reference)

Triclocarban

(TCC)

Sorafenib

(Kinase
Inhibitor)

Primary Target
sEH (IC50: ~2–

10 nM)

sEH (IC50: ~1–3

nM)

sEH (IC50: ~20–

50 nM)

VEGFR / Raf

(sEH off-target)

Solubility

Moderate (Allyl

group aids

lipophilicity)

Poor (Requires

formulation)

Very Low

(Crystal lattice

energy high)

Low

Metabolic

Stability

High (Allyl resists

rapid oxidation)

Low (Beta-

oxidation of acid

tail)

High

(Chlorinated)
Moderate

Mechanism

Transition State

Mimic

(Competitive)

Transition State

Mimic

(Competitive)

Non-competitive

/ Mixed

ATP Competitive

(Kinase)

Toxicity Risk

Low (Rapid

clearance of

epoxide

metabolites)

Low

Moderate

(Endocrine

disruption)

High (Kinase

selectivity

issues)

Key Takeaway: While AUDA is slightly more potent in vitro, APUs offer superior "drug-like"

properties (ADME) due to the absence of the labile carboxylic acid tail found in AUDA.
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Mechanism of Action (Visualized)
The following diagram illustrates the signaling pathway where APUs exert their anti-

inflammatory effect by preventing the degradation of Epoxyeicosatrienoic acids (EETs).
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Caption: Mechanism of Action: APUs inhibit sEH, preventing the hydrolysis of beneficial EETs

into inactive DHETs, thereby potentiating anti-inflammatory signaling.

Experimental Protocols
Protocol A: Synthesis of 1-(4-(Allyloxy)phenethyl)-3-
alkylurea
Rationale: The isocyanate addition route is preferred for its high yield and lack of racemization.
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Preparation of the Amine:

Start with Tyramine (4-(2-aminoethyl)phenol).

O-Alkylation: Dissolve Tyramine (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and Allyl Bromide

(1.1 eq). Stir at RT for 4h.

Validation: Monitor by TLC (Rf change) to ensure mono-alkylation at Oxygen, not Nitrogen.

(Selectivity is driven by the higher acidity of the phenol proton).

Urea Formation:

Dissolve the purified 4-(allyloxy)phenethylamine (1.0 eq) in dry DCM.

Add the appropriate Isocyanate (e.g., tert-butyl isocyanate or cyclohexyl isocyanate) (1.05

eq) dropwise at 0°C.

Stir for 2h allowing to warm to RT.

Purification:

The urea product often precipitates. Filter and wash with cold hexanes.

Recrystallize from Ethanol/Water if necessary.

Yield Expectation: >85%.[1][2]

Protocol B: Fluorescent sEH Inhibition Assay (IC50
Determination)
Rationale: Uses a surrogate substrate (PHOME) that becomes fluorescent upon hydrolysis,

allowing real-time kinetic monitoring.

Reagents:

Enzyme: Recombinant human sEH (1 nM final conc).
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Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl

carbonate (PHOME) (50 µM final).

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.

Workflow:

Step 1: Plate 20 µL of Enzyme solution into 96-well black plates.

Step 2: Add 20 µL of Inhibitor (APU) at varying concentrations (0.1 nM to 10 µM). Incubate

for 5 min at 30°C.

Step 3: Add 160 µL of Substrate (PHOME).

Step 4: Measure Fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10–30 mins.

Data Analysis:

Calculate the slope (Rate) of fluorescence appearance.

Plot Rate vs. [Inhibitor]. Fit to a 4-parameter logistic curve to determine IC50.

Synthesis Workflow Diagram

Tyramine
(Starting Material)

O-Alkylation
(Allyl Bromide, K2CO3) 4-(Allyloxy)phenethylamine Isocyanate Addition

(R-N=C=O, DCM)
Allyloxy Phenethyl Urea

(Final Product)

Click to download full resolution via product page

Caption: Two-step synthetic route for Allyloxy Phenethyl Ureas via selective O-alkylation

followed by urea formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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